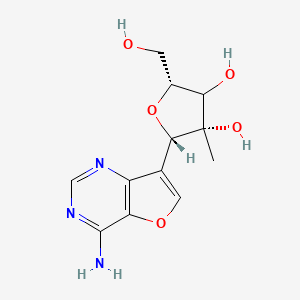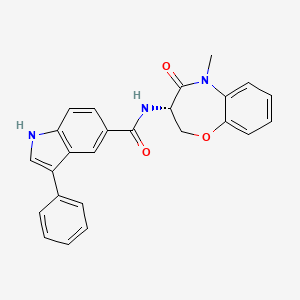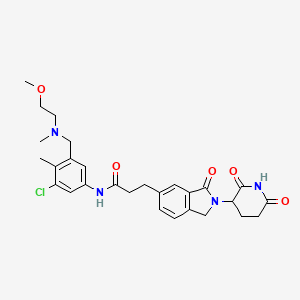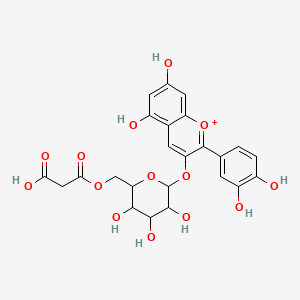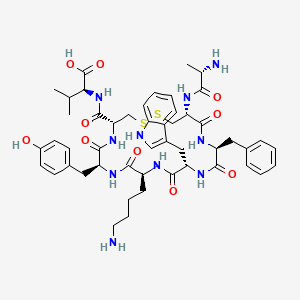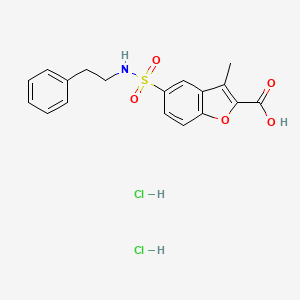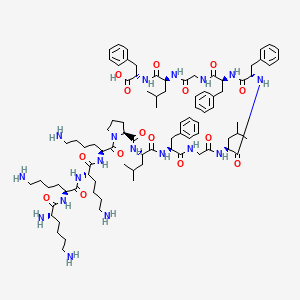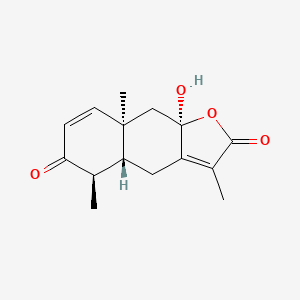
Eudebeiolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eudebeiolide B is a eudesmane-type sesquiterpenoid compound isolated from the plant Salvia plebeia R. Br. This compound has garnered attention due to its potential biological activities, particularly in the field of bone health .
Vorbereitungsmethoden
Eudebeiolide B is typically isolated from Salvia plebeia R. Br. through a series of extraction and purification processes. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the compound can be obtained through natural extraction methods involving solvent extraction, followed by chromatographic techniques to purify the compound .
Analyse Chemischer Reaktionen
Eudebeiolide B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Eudebeiolide B has several scientific research applications, including:
Chemistry: It is used as a model compound to study sesquiterpenoid synthesis and reactivity.
Wirkmechanismus
Eudebeiolide B exerts its effects by regulating several molecular targets and pathways:
NF-κB Pathway: It inhibits the phosphorylation of NF-κB p65, reducing the expression of osteoclastogenesis-related genes.
Calcium Signaling: It downregulates the expression of calcium signaling proteins like phospholipase Cγ2 and Bruton’s tyrosine kinase.
Transcription Factors: It downregulates the expression of transcription factors such as nuclear factor of activated T-cells 1 (NFATc1) and c-fos.
Vergleich Mit ähnlichen Verbindungen
Eudebeiolide B is unique compared to other sesquiterpenoids due to its specific biological activities. Similar compounds include:
Plebeiolide A: Another sesquiterpenoid isolated from Salvia plebeia R. Br., but with different biological activities.
Eudesmane: A general class of sesquiterpenoids with a similar core structure but varying functional groups and activities.
This compound stands out due to its potent effects on bone metabolism and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H18O4 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
(4aR,5R,8aR,9aR)-9a-hydroxy-3,5,8a-trimethyl-4,4a,5,9-tetrahydrobenzo[f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H18O4/c1-8-10-6-11-9(2)13(17)19-15(11,18)7-14(10,3)5-4-12(8)16/h4-5,8,10,18H,6-7H2,1-3H3/t8-,10-,14+,15-/m1/s1 |
InChI-Schlüssel |
NXRHZEONSPJBHI-RZYIQFRBSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2CC3=C(C(=O)O[C@@]3(C[C@@]2(C=CC1=O)C)O)C |
Kanonische SMILES |
CC1C2CC3=C(C(=O)OC3(CC2(C=CC1=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


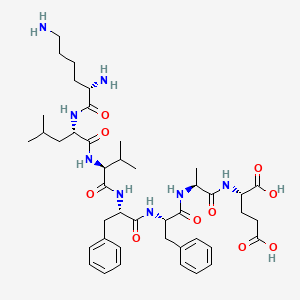
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
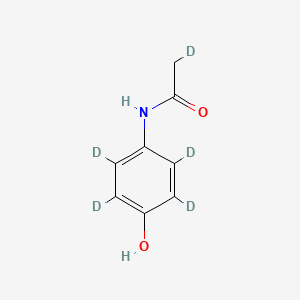

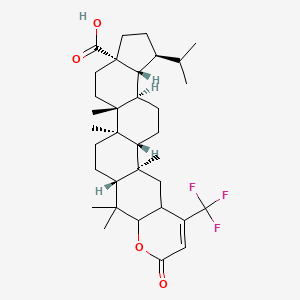
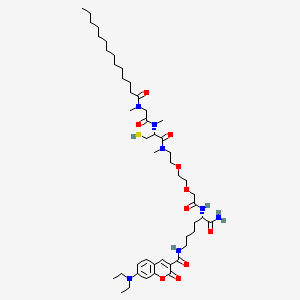
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
